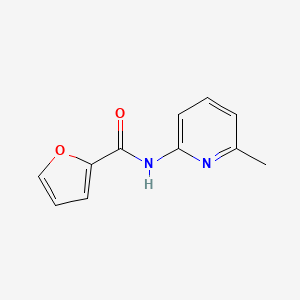![molecular formula C17H21N9 B5658383 2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5658383.png)
2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with intricate structures, such as "2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine," are of great interest due to their potential biological activities and applications in various fields. These compounds often involve heterocyclic frameworks that are central to many pharmaceuticals and agrochemicals.
Synthesis Analysis
Synthetic approaches to compounds with 1,2,4-triazole and pyrazine units have been explored through various methodologies. For instance, the facile iodine(III)-mediated synthesis of triazolo-pyridines demonstrates the utility of hypervalent iodine reagents for constructing complex heterocycles due to their low toxicity and ease of handling (Prakash et al., 2011). Similarly, the synthesis of piperidine derivatives from 2H-1,4-oxazin-2-ones highlights the versatility of starting materials in accessing piperidine-containing structures, relevant to the compound of interest (Rogiers et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds incorporating 1,2,4-triazole and pyrazine units has been a subject of interest due to their complex nature and potential interactions. Detailed NMR studies and DFT calculations can provide insights into the stability and tautomeric preferences of these compounds, aiding in understanding their reactivity and biological activity (Zhang et al., 2019).
Chemical Reactions and Properties
The reactivity of triazole and pyrazine derivatives under various conditions can lead to a wide range of chemical transformations, offering pathways to novel compounds. For example, the genotoxicity study of a pyrazine derivative sheds light on the potential metabolic bioactivation pathways and the importance of modifying chemical structures to mitigate adverse reactions (Gunduz et al., 2018).
Propriétés
IUPAC Name |
2-[4-[4-cyclopropyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9/c1-2-14(1)26-16(10-25-12-19-11-21-25)22-23-17(26)13-3-7-24(8-4-13)15-9-18-5-6-20-15/h5-6,9,11-14H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFQQDQNKNAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2C3CCN(CC3)C4=NC=CN=C4)CN5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)

![6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5658311.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)
![N'-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5658324.png)

![rel-(1S,6R)-3-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658333.png)
![(3R)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5658337.png)

![4-[3-(cyclopropylmethyl)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-ethylpyridin-2(1H)-one](/img/structure/B5658353.png)
![3-{[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-1-methylquinoxalin-2(1H)-one](/img/structure/B5658364.png)
![3-({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5658370.png)

